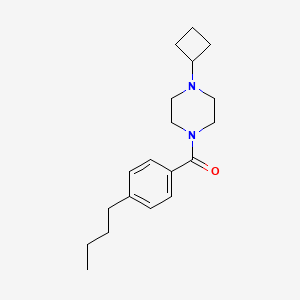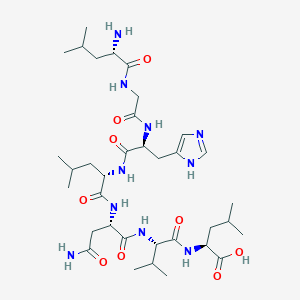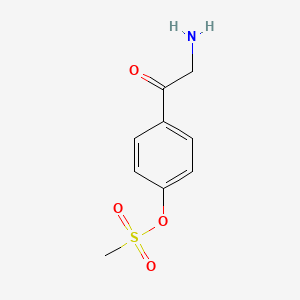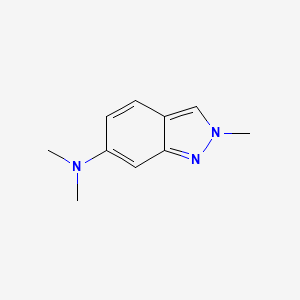![molecular formula C34H40BrNS2 B12624209 3-(5'-Bromo-3',4-dihexyl[2,2'-bithiophen]-5-yl)-9-ethyl-9H-carbazole CAS No. 917561-54-7](/img/structure/B12624209.png)
3-(5'-Bromo-3',4-dihexyl[2,2'-bithiophen]-5-yl)-9-ethyl-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5’-Bromo-3’,4-dihexyl[2,2’-bithiophen]-5-yl)-9-ethyl-9H-carbazole is a complex organic compound that combines the structural features of bithiophene and carbazole
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5’-Bromo-3’,4-dihexyl[2,2’-bithiophen]-5-yl)-9-ethyl-9H-carbazole typically involves multiple steps, starting with the preparation of the bithiophene and carbazole precursors. One common method involves the bromination of 3,4-dihexyl[2,2’-bithiophen] to introduce the bromo group at the 5’ position. This is followed by a coupling reaction with 9-ethyl-9H-carbazole under specific conditions, such as the use of palladium catalysts and appropriate solvents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
3-(5’-Bromo-3’,4-dihexyl[2,2’-bithiophen]-5-yl)-9-ethyl-9H-carbazole can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its electronic properties.
Coupling Reactions: It can participate in coupling reactions to form larger conjugated systems, which are useful in organic electronics
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Solvents like tetrahydrofuran (THF) and dimethylformamide (DMF) are often used to facilitate these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield derivatives with various functional groups, while coupling reactions can produce extended conjugated systems with enhanced electronic properties .
Applications De Recherche Scientifique
3-(5’-Bromo-3’,4-dihexyl[2,2’-bithiophen]-5-yl)-9-ethyl-9H-carbazole has several scientific research applications, including:
Organic Electronics: It is used in the development of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) due to its excellent semiconducting properties.
Photocatalysis: The compound can be used in photocatalytic applications, where it helps in the conversion of light energy into chemical energy.
Material Science: It is studied for its potential use in creating new materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism by which 3-(5’-Bromo-3’,4-dihexyl[2,2’-bithiophen]-5-yl)-9-ethyl-9H-carbazole exerts its effects is primarily related to its electronic structure. The conjugated system allows for efficient charge transport, making it suitable for use in electronic devices. The bithiophene and carbazole units contribute to the overall stability and electronic properties of the compound, enabling it to interact with various molecular targets and pathways involved in electronic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,5’-Dibromo-4,4’-dihexyl-2,2’-bithiophene: This compound is similar in structure but lacks the carbazole unit, which affects its electronic properties.
2,5-Dibromo-3-hexylthiophene: Another related compound, but with different alkyl chain lengths and substitution patterns.
Uniqueness
What sets 3-(5’-Bromo-3’,4-dihexyl[2,2’-bithiophen]-5-yl)-9-ethyl-9H-carbazole apart is the combination of bithiophene and carbazole units, which provides a unique set of electronic properties. This makes it particularly useful in applications requiring high charge mobility and stability .
Propriétés
Numéro CAS |
917561-54-7 |
|---|---|
Formule moléculaire |
C34H40BrNS2 |
Poids moléculaire |
606.7 g/mol |
Nom IUPAC |
3-[5-(5-bromo-3-hexylthiophen-2-yl)-3-hexylthiophen-2-yl]-9-ethylcarbazole |
InChI |
InChI=1S/C34H40BrNS2/c1-4-7-9-11-15-24-22-31(34-25(23-32(35)38-34)16-12-10-8-5-2)37-33(24)26-19-20-30-28(21-26)27-17-13-14-18-29(27)36(30)6-3/h13-14,17-23H,4-12,15-16H2,1-3H3 |
Clé InChI |
OAHBUXLQGBPFEU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=C(SC(=C1)C2=C(C=C(S2)Br)CCCCCC)C3=CC4=C(C=C3)N(C5=CC=CC=C54)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Diphenylmethoxy)methyl]-8-methyl-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B12624147.png)
![4-[5-(3-methylphenyl)-2-(3-nitrophenyl)-4,6-dioxohexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl]phenyl benzoate](/img/structure/B12624153.png)
![[2-Oxo-4-(trifluoromethyl)chromen-7-yl] 4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate](/img/structure/B12624155.png)

![1-[(4-Chloro-2-methoxyphenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B12624165.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-(1,4-dioxaspiro[4.5]dec-8-yl)-3-iodo-1-(phenylsulfonyl)-](/img/structure/B12624166.png)


![2-{[1-(Methoxymethyl)cyclohexyl]methyl}naphthalen-1-ol](/img/structure/B12624192.png)
![Ethyl (6-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)acetate](/img/structure/B12624198.png)
![4-{[(E)-(2-nitrophenyl)methylidene]amino}-5-(5-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12624202.png)

methanone](/img/structure/B12624211.png)
![1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}azetidin-2-one](/img/structure/B12624213.png)
